molecular formula C2H5FO B14747228 Fluoro(methoxy)methane CAS No. 460-22-0

Fluoro(methoxy)methane

Cat. No.: B14747228
CAS No.: 460-22-0
M. Wt: 64.06 g/mol
InChI Key: BSSAVAPAZUPJLX-UHFFFAOYSA-N
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Description

Fluoro(methoxy)methane is an organofluorine compound that contains both fluorine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluoro(methoxy)methane can be synthesized through various methods. One common approach involves the reaction of methanol with a fluorinating agent under controlled conditions. For instance, the reaction of methanol with hydrogen fluoride can yield this compound. Another method involves the use of fluorine gas in the presence of a catalyst to achieve the desired substitution.

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the compound. The use of specialized reactors and controlled reaction conditions is crucial to prevent side reactions and ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions

Fluoro(methoxy)methane undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form various oxidation products.

    Reduction Reactions: The compound can undergo reduction reactions to yield different reduced forms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents such as chlorine or bromine. Conditions typically involve the use of a catalyst and controlled temperature.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield halogenated methoxy compounds, while oxidation reactions can produce methoxy acids or aldehydes.

Scientific Research Applications

Fluoro(methoxy)methane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of fluoro(methoxy)methane involves its interaction with various molecular targets. The fluorine atom’s high electronegativity can influence the compound’s reactivity and interactions with other molecules. The methoxy group can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

    Fluoromethane: A simpler compound with only a fluorine atom attached to methane.

    Methoxymethane: Contains only a methoxy group attached to methane.

    Fluorobis(phenylsulfonyl)methane: A more complex fluorinated compound with additional functional groups.

Uniqueness

Fluoro(methoxy)methane is unique due to the presence of both fluorine and methoxy groups, which impart distinct chemical properties

Properties

IUPAC Name

fluoro(methoxy)methane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5FO/c1-4-2-3/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSAVAPAZUPJLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50558248
Record name Fluoro(methoxy)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

64.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460-22-0
Record name Fluoro(methoxy)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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